molecular formula C16H19NO3 B1209272 (-)-8-Demethylmaritidine

(-)-8-Demethylmaritidine

Cat. No. B1209272
M. Wt: 273.33 g/mol
InChI Key: TZTBAJFJEZRQCV-RLCCDNCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-8-Demethylmaritidine is a member of phenanthridines.

Scientific Research Applications

Inhibition of Acetylcholinesterase and Alzheimer's Disease Treatment

  • (-)-8-Demethylmaritidine, as an Amaryllidaceae alkaloid, has been investigated for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. The compound shows mixed inhibition mechanism, suggesting potential therapeutic applications in treating dementia. The study also explored its ability to penetrate the blood-brain barrier, a crucial factor for effectiveness in treating brain disorders (Cahlíková et al., 2015).

Chemical Characterization and Potential Bioactivity

  • (-)-8-Demethylmaritidine was isolated from Pancratium sickenbergeri, indicating its presence in various plant species. Although the specific bioactivities were not detailed in the study, the isolation and identification of such compounds are foundational steps for further pharmacological research (Abou-Donia et al., 2002).

Role in Amaryllidaceae Alkaloid Compounds

  • The compound has been grouped with other Amaryllidaceae alkaloids, suggesting its involvement in the diverse biological activities these compounds are known for, including potential cholinesterase inhibitory activity, which is pertinent to neurodegenerative diseases (Emir et al., 2016).

Comprehensive Alkaloid Studies

  • A comprehensive study of alkaloids from Crinum asiaticum var. sinicum mentioned (-)-8-Demethylmaritidine among other compounds, highlighting the complexity and diversity of plant alkaloids and their potential for various biological effects (Chen et al., 2011).

properties

Product Name

(-)-8-Demethylmaritidine

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(1R,10S,12S)-4-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-5,12-diol

InChI

InChI=1S/C16H19NO3/c1-20-14-8-12-10(6-13(14)19)9-17-5-4-16(12)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16+/m1/s1

InChI Key

TZTBAJFJEZRQCV-RLCCDNCMSA-N

Isomeric SMILES

COC1=C(C=C2CN3CC[C@]4([C@@H]3C[C@@H](C=C4)O)C2=C1)O

Canonical SMILES

COC1=C(C=C2CN3CCC4(C3CC(C=C4)O)C2=C1)O

synonyms

(-)-8-demethylmaritidine
8-demethyl-maritidine
8-demethylmaritidine
8-O-demethylmaritidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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